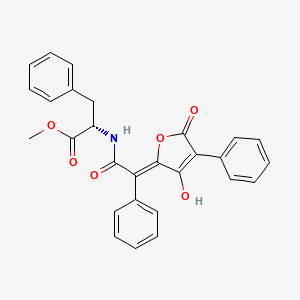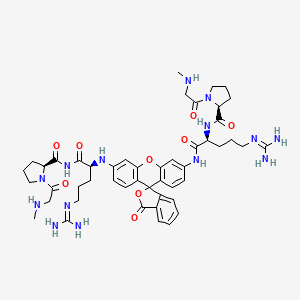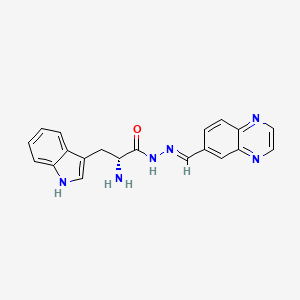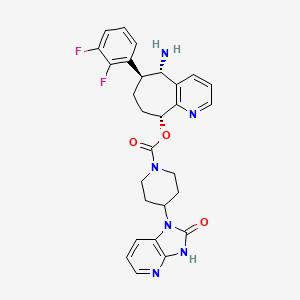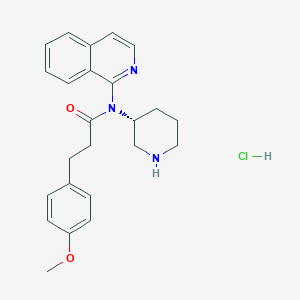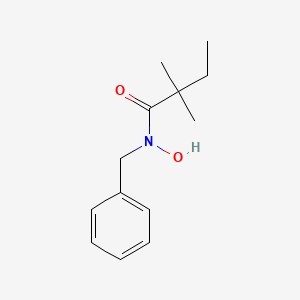
ROCK-IN-(R)14f
Vue d'ensemble
Description
ROCK-IN-(R)14f is a potent ROCK inhibitor.
Applications De Recherche Scientifique
1. Theoretical Aspects of Rock-Magnetism
- Study : Neel (1955) explored the magnetic properties of rocks, particularly focusing on ferrimagnetism and the behavior of single and multi-domain particles in rocks.
- Relevance : This study provides theoretical insights into the magnetic properties of rocks, which could be relevant in understanding the magnetic behavior of specific compounds like ROCK-IN-(R)14f.
- Neel (1955).
2. Cosmic Ray Labeling of Erosion Surfaces
- Study : Lal (1991) measured in situ cosmogenic radionuclides in natural exposed rock surfaces to study their production and rock erosion rates.
- Relevance : Understanding the interaction of cosmic rays with rock surfaces can provide insights into the erosion and aging processes, which might be relevant for the study of specific rock-related compounds.
- Lal (1991).
3. Prediction of Rock Strength Using Neural Networks
- Study : Sharma, Vishal, & Singh (2017) used artificial intelligence to predict the unconfined compressive strength of rocks.
- Relevance : The application of AI in predicting rock strength can be relevant in understanding the mechanical properties of specific rock compounds.
- Sharma, Vishal, & Singh (2017).
4. ROCKs: Multifunctional Kinases in Cell Behaviour
- Study : Riento & Ridley (2003) discussed Rho kinases (ROCKs) and their role in cell motility and various physiological and pathological states.
- Relevance : While not directly related to ROCK-IN-(R)14f, this study provides insights into the broader family of ROCK kinases, which may be relevant in understanding the biological implications of ROCK-IN-(R)14f.
- Riento & Ridley (2003).
Propriétés
Numéro CAS |
1342277-77-3 |
|---|---|
Nom du produit |
ROCK-IN-(R)14f |
Formule moléculaire |
C18H18N4O2S |
Poids moléculaire |
354.43 |
Nom IUPAC |
(R)-1-[1-(3-Methoxyphenyl)ethyl]-3-[4-(pyridin-4-yl)thiazol-2-yl]urea |
InChI |
InChI=1S/C18H18N4O2S/c1-12(14-4-3-5-15(10-14)24-2)20-17(23)22-18-21-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H2,20,21,22,23)/t12-/m1/s1 |
Clé InChI |
PZUHTMLHMMXBQW-GFCCVEGCSA-N |
SMILES |
O=C(NC1=NC(C2=CC=NC=C2)=CS1)N[C@@H](C3=CC=CC(OC)=C3)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ROCK-IN-(R)14f; ROCK-IN (R)14f; ROCK IN (R)14f |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



